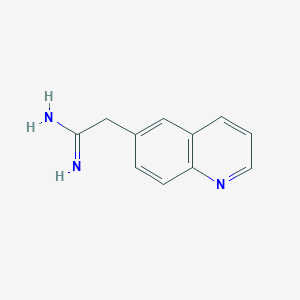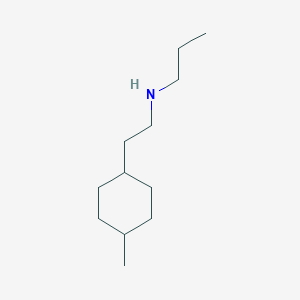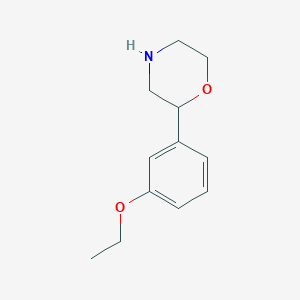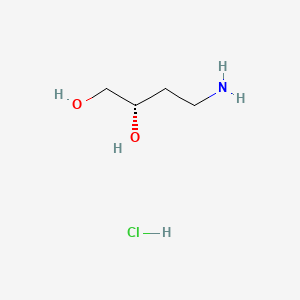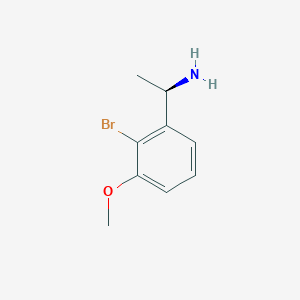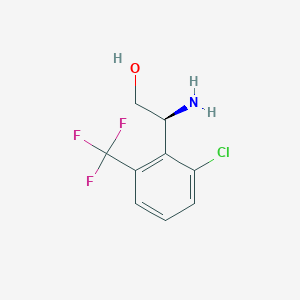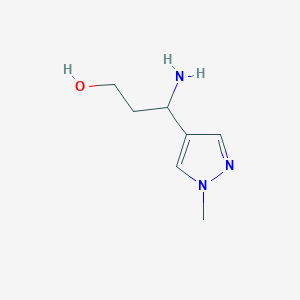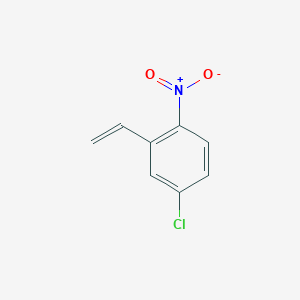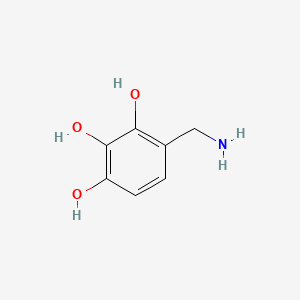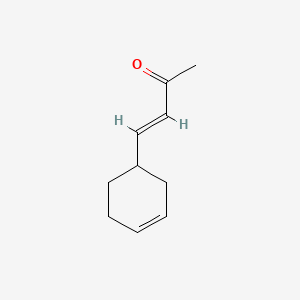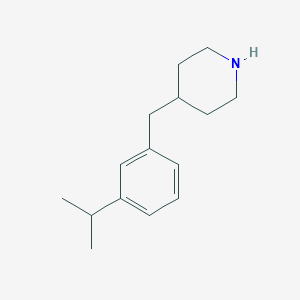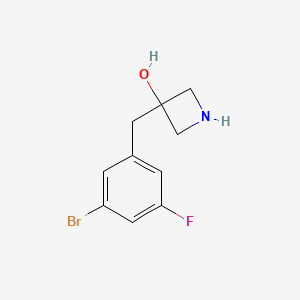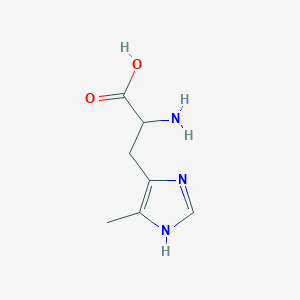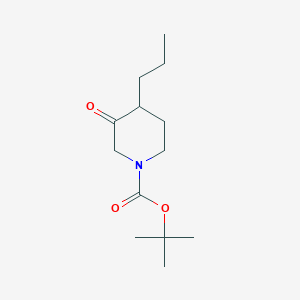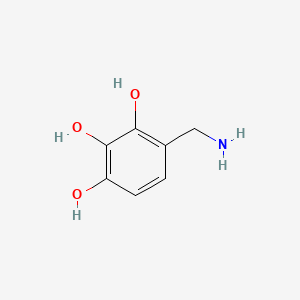
4-(Aminomethyl)benzene-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a benzene ring substituted with three hydroxyl groups and an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reductive amination of 2,3,4-trihydroxybenzaldehyde using an amine source and a reducing agent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reductive amination techniques, optimized for yield and purity.
化学反応の分析
Types of Reactions: 4-(Aminomethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-(Aminomethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
作用機序
The mechanism of action of 4-(Aminomethyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its aminomethyl and hydroxyl groups.
Pathways Involved: It may participate in redox reactions and act as a radical scavenger, contributing to its antioxidant properties.
類似化合物との比較
4-(Hydrazinylmethyl)benzene-1,2,3-triol: Similar structure but contains a hydrazinyl group instead of an aminomethyl group.
1,2,3-Benzenetriol: Lacks the aminomethyl group, making it less reactive in certain biochemical pathways.
Uniqueness: 4-(Aminomethyl)benzene-1,2,3-triol is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
特性
CAS番号 |
79490-80-5 |
|---|---|
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC名 |
4-(aminomethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H,3,8H2 |
InChIキー |
RLVMDCBYSARFDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CN)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


